Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
Brand Name: Vulcanchem
CAS No.: 102489-71-4
VCID: VC17131965
InChI: InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1
SMILES:
Molecular Formula: C9H16ClN3O4S
Molecular Weight: 297.76 g/mol

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-

CAS No.: 102489-71-4

Cat. No.: VC17131965

Molecular Formula: C9H16ClN3O4S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- - 102489-71-4

Specification

CAS No. 102489-71-4
Molecular Formula C9H16ClN3O4S
Molecular Weight 297.76 g/mol
IUPAC Name methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1
Standard InChI Key BEVSZOWNFMWZGE-ZETCQYMHSA-N
Isomeric SMILES COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O
Canonical SMILES COC(=O)C(CCSC)NC(=O)N(CCCl)N=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate, reflects its complex structure . Key features include:

  • Methionine backbone: Retains the amino acid’s core structure, including the sulfur-containing methylthio group.

  • Nitroso-carbamoyl modification: A nitroso (NO) group linked to a carbamoyl moiety at the amino terminus.

  • Chloroethyl substituent: A 2-chloroethyl group attached to the carbamoyl nitrogen.

  • Methyl ester: The carboxyl group of methionine is esterified with methanol.

The molecular formula is C₉H₁₆ClN₃O₄S, with a molecular weight of 297.76 g/mol . Its stereochemistry is defined by the (2S) configuration, preserving the L-methionine chirality .

Table 1: Physicochemical Properties

PropertyValue
CAS Number102489-71-4
Molecular FormulaC₉H₁₆ClN₃O₄S
Molecular Weight297.76 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
SolubilityLikely polar organic solvents (e.g., DMSO, methanol)

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step modifications of L-methionine:

  • Esterification: Methionine’s carboxyl group is converted to a methyl ester using methanol under acidic conditions.

  • Carbamoylation: Introduction of the nitroso-carbamoyl group via reaction with 2-chloroethyl isocyanate, followed by nitrosation.

  • Purification: Column chromatography or recrystallization isolates the product from byproducts.

Critical reaction conditions include controlled temperatures (0–5°C during nitrosation) and anhydrous solvents to prevent hydrolysis.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirmations of structural integrity via ¹H and ¹³C NMR, highlighting peaks for the chloroethyl (δ 3.6–3.8 ppm), nitroso (δ 8.1 ppm), and methylthio (δ 2.1 ppm) groups.

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 297.759 aligns with the theoretical mass .

  • Infrared (IR) Spectroscopy: Stretching vibrations for NO (1520 cm⁻¹) and C=O (1720 cm⁻¹) groups.

Biological Activity and Mechanisms

Key Findings:

  • In vitro studies: Demonstrated cytotoxicity against leukemia and solid tumor cell lines, with IC₅₀ values in the micromolar range.

  • Synergy with methionine restriction: Depleting intracellular methionine pools enhances the compound’s efficacy by exacerbating DNA damage .

Metabolic Interactions

  • Glutathione depletion: The nitroso group reacts with glutathione, reducing cellular antioxidant capacity and promoting oxidative stress .

  • Methylation interference: By competing for methyl donors, the compound disrupts S-adenosylmethionine (SAM)-dependent processes, including epigenetic regulation .

Applications in Research and Therapy

Preclinical Drug Development

  • Lead compound optimization: Structural analogs are being explored to improve bioavailability and reduce off-target effects.

  • Combination therapies: Paired with methioninase enzymes or dietary methionine restriction to enhance therapeutic windows .

Biochemical Probes

  • DNA repair studies: Used to investigate nucleotide excision repair (NER) and mismatch repair (MMR) pathways in cancer cells.

  • Protein alkylation assays: Tags cysteine residues in proteomics research.

Comparative Analysis with Related Compounds

Table 2: Methionine Derivatives Comparison

CompoundKey ModificationsBioactivity
L-Methionine methyl ester Methyl ester onlySubstrate for protein synthesis
N-Nitrosourea derivativesNitroso + alkylating groupsDNA crosslinking agents
This compoundNitroso-carbamoyl + chloroethylDual DNA alkylation and metabolic disruption

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